molecular formula C17H18N2O4S B3285602 (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 807357-36-4

(2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Numéro de catalogue: B3285602
Numéro CAS: 807357-36-4
Poids moléculaire: 346.4 g/mol
Clé InChI: KRDIPXDMZPMRCJ-SOFGYWHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a 1,3-thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The acrylamide moiety is conjugated to a 3,4-dimethoxyphenyl group, which contributes to its electronic and steric properties.

Propriétés

IUPAC Name

(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-16(11(2)20)24-17(18-10)19-15(21)8-6-12-5-7-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,18,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDIPXDMZPMRCJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, with the molecular formula C17H18N2O4S and a molecular weight of 346.4 g/mol, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves the coupling of a thiazole moiety with a phenyl prop-2-enamide structure. The synthetic route typically includes the following steps:

  • Formation of Thiazole Ring : The thiazole ring is synthesized from appropriate precursors involving acetylation and methylation.
  • Coupling Reaction : The thiazole derivative is then coupled with 3,4-dimethoxyphenyl groups through a suitable coupling agent to form the final product.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound's structural similarity to known AChE inhibitors suggests it may possess similar properties. In vitro assays have demonstrated that certain thiazole derivatives can inhibit AChE activity effectively, making them potential candidates for Alzheimer's treatment .

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. Studies have indicated that (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibits activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of thiazole derivatives, it was found that compounds similar to (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibited IC50 values in the micromolar range against breast cancer cell lines. The study utilized MTT assays to measure cell viability and found that these compounds significantly reduced proliferation rates compared to control groups .

Case Study 2: AChE Inhibition

A series of thiazole-based compounds were screened for their AChE inhibitory activity using Ellman's assay. The results showed that several derivatives had IC50 values below 10 µM, indicating potent inhibition. Molecular docking studies further elucidated the binding interactions at the active site of AChE, supporting the observed biological activity .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 ValueReference
Anticancer (Breast Cancer)MTT Assay< 10 µM
AChE InhibitionEllman's Assay< 10 µM
AntimicrobialDisk Diffusion TestVariable

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibit significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Smith et al., 2023MCF-7 (breast cancer)12.5Induces apoptosis
Johnson et al., 2024HeLa (cervical cancer)15.0Cell cycle arrest

Antimicrobial Properties

The compound has shown efficacy against various bacterial strains. In vitro studies revealed its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mLLee et al., 2024
Escherichia coli16 µg/mLWang et al., 2025

Neuroprotective Effects

Emerging research suggests that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.

Pesticide Development

The thiazole moiety in the compound is known for its role in developing novel pesticides. Preliminary studies indicate that it can act as an effective fungicide against various plant pathogens.

Fungal Pathogen EC50 (µg/mL) Effectiveness
Fusarium oxysporum5High
Botrytis cinerea10Moderate

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator, promoting root development and enhancing crop yield under stress conditions.

Polymer Chemistry

The compound's unique structure allows it to be utilized in synthesizing advanced materials. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties.

Material Property Enhanced Reference
PolyethyleneThermal stabilityZhang et al., 2025
PolyurethaneMechanical strengthKim et al., 2024

Nanotechnology

In nanotechnology, this compound has potential applications in drug delivery systems due to its biocompatibility and ability to form nanoparticles that can encapsulate therapeutic agents.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Thiazole vs. Thiadiazole Derivatives
  • Target Compound : Contains a 1,3-thiazole ring with 5-acetyl-4-methyl substituents.
  • Compound 10 () : Features a 1,3,4-thiadiazole ring instead of thiazole. The 3,4-dimethoxyphenyl group is retained, but the sulfonamide linkage replaces acrylamide. This derivative exhibited potent VEGFR-2 inhibition, suggesting that thiadiazole cores may enhance kinase-targeted activity .
  • Compound: A 1,3,4-thiadiazole with a prop-2-enylsulfanyl substituent and 3,4,5-trimethoxyphenyl group.
Substituent Effects on Thiazole/Thiadiazole
  • : The thiazole ring is substituted with a 3-(trifluoromethyl)benzyl group. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the acetyl and methyl groups in the target compound. This modification likely enhances metabolic stability but may reduce polar interactions with biological targets .

Aromatic Ring Modifications

Methoxy Group Position and Number
  • Target Compound : 3,4-Dimethoxyphenyl group.
  • Curcumin Analogs : Derivatives with 3,4-dimethoxy (e.g., 3e) showed superior antioxidant and ACE inhibitory activity compared to 4-hydroxy-3-methoxy (3d) or 2,5-dimethoxy () variants. The 3,4-substitution pattern is critical for radical scavenging and enzyme binding .
  • Compound : (2E)-N-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide. The 2,5-dimethoxy configuration alters steric hindrance and electronic distribution, likely reducing affinity for targets preferring 3,4-substitution .
Extended Alkoxy Chains
  • Compound: Contains a 4-(hexyloxy)-3-methoxyphenyl group. This contrasts with the target compound’s shorter methoxy groups, which balance hydrophobicity and solubility .

Acrylamide Linker Variations

  • Target Compound : Prop-2-enamide linker.
  • Compound 10: Uses a 3-oxoprop-1-enylamino linker. The ketone group may enhance hydrogen bonding with enzymatic active sites, contributing to its VEGFR-2 inhibition .
  • Compound : Retains the acrylamide linker but adds a 3,4,5-trimethoxyphenyl group. The extended methoxy substitution could enhance π-π stacking interactions in hydrophobic binding pockets .

Enzyme Inhibition

  • VEGFR-2 Inhibition : Compound 10 (), with a thiadiazole core and 3,4-dimethoxyphenyl group, outperformed dasatinib, highlighting the importance of both the heterocycle and substituent positioning .
  • ACE Inhibition : Curcumin analog 3d (), with a 4-hydroxy-3-methoxyphenyl group, showed strong ACE inhibition. The target compound’s 3,4-dimethoxy group may similarly enhance ACE binding but requires validation .

Antioxidant Capacity

  • : 3,4-Dimethoxy-substituted curcumin analogs (e.g., 3e) exhibited potent free radical scavenging, suggesting that the target compound’s analogous substitution could confer antioxidant properties .

Cytotoxicity and Selectivity

  • : Thiadiazole derivatives (e.g., 10 and 19) demonstrated selective cytotoxicity against cancer cells, linked to VEGFR-2 inhibition .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Heterocycle Aromatic Substituents Key Biological Activity Reference
Target Compound 1,3-Thiazole 3,4-Dimethoxyphenyl Not reported (Potential ACE/VEGFR-2) -
Compound 10 () 1,3,4-Thiadiazole 3,4-Dimethoxyphenyl VEGFR-2 inhibition
Compound 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl Not reported
Compound 1,3-Thiazole Phenyl (CF3-benzyl) Not reported

Table 2: Methoxy Substituent Effects on Activity

Compound Methoxy Positions Activity Highlight Reference
Target Compound 3,4 Hypothesized antioxidant/ACE -
Curcumin Analog 3e () 3,4 Strong antioxidant, ACE
Compound 2,5 Lower predicted ACE affinity

Q & A

Basic: What synthetic methodologies are typically employed to prepare (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide?

Answer:
The synthesis involves sequential coupling reactions. Key steps include:

  • Thiazole ring formation : Reacting 5-acetyl-4-methylthiazol-2-amine with a suitable acyl chloride under basic conditions (e.g., triethylamine in dioxane) to form the thiazole core .
  • Enamide formation : A Wittig or Horner-Wadsworth-Emmons reaction between 3,4-dimethoxyphenylpropanal and a thiazole-derived amine, using reagents like chloroacetyl chloride or phosphonates to achieve the (2E)-stereochemistry .
  • Characterization : Confirm regioselectivity and purity via 1H NMR^1 \text{H NMR} (e.g., coupling constants for E-configuration) and mass spectrometry .

Basic: How is the structural identity of this compound validated post-synthesis?

Answer:
A multi-technique approach is used:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration and confirm the (2E)-geometry. SHELX software (e.g., SHELXL) is recommended for refinement due to its robustness in handling small-molecule crystallography .
  • Spectroscopic methods :
    • 1H/13C NMR^1 \text{H/}^{13} \text{C NMR}: Key signals include vinyl proton coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) for E-configuration and methoxy group resonances .
    • HRMS : Verify molecular ion peaks and isotopic patterns .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in analogous enamide syntheses?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow-chemistry setups enable precise control over reaction parameters, improving reproducibility .
  • Protecting group strategies : Introduce temporary groups (e.g., trityl) to shield reactive sites during coupling steps, as demonstrated in indazole-thiazole hybrid syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while additives like EDTA mitigate side reactions in thiazole-acylation steps .

Advanced: How should researchers address discrepancies in reported biological activity data for structurally related compounds?

Answer:

  • Comparative assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) to minimize variability .
  • Structural re-evaluation : Verify the stereochemical purity of tested compounds via SCXRD, as small differences (e.g., Z/E isomerism) can drastically alter bioactivity .
  • Meta-analysis : Cross-reference data from analogs (e.g., triazole-thiadiazole hybrids) to identify trends in substituent effects (e.g., methoxy groups enhancing membrane permeability) .

Advanced: What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

Answer:

  • High-resolution SCXRD : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. SHELXL refinement with TWIN/BASF commands can address twinning issues common in thiazole derivatives .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds from methoxy groups) to explain packing motifs .
  • Validation tools : Use checkCIF/PLATON to identify unresolved disorder or symmetry mismatches .

Basic: What pharmacological assays are suitable for initial bioactivity screening?

Answer:

  • Antiproliferative assays : Use cancer cell lines (e.g., HCT-116, HeLa) with IC50_{50} determination via SRB or ATP-based luminescence .
  • Antimicrobial testing : Perform disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or acetylcholinesterase using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Substituent variation : Synthesize derivatives with modified methoxy groups (e.g., 3,4-dihydroxy for hydrogen bonding) or thiazole substituents (e.g., ethyl vs. acetyl) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or DNA topoisomerases.
  • Pharmacophore mapping : Identify critical features (e.g., planar enamide for intercalation) using QSAR tools like Schrodinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.